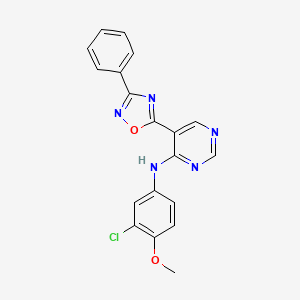![molecular formula C20H18N2O4S3 B2739207 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2177450-01-8](/img/structure/B2739207.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O4S3 and its molecular weight is 446.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Development
Benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes, including kynurenine 3-hydroxylase and cyclooxygenase-2 (COX-2). These enzymes are critical in physiological processes and disease states, such as inflammation and cancer. For instance, certain benzenesulfonamide compounds have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, potentially offering insights into the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Similarly, derivatives designed for COX-2 inhibition have shown potential in treating conditions like rheumatoid arthritis and osteoarthritis, highlighting their therapeutic applications (Hiromasa Hashimoto et al., 2002).
Antitumor Activity
Several benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a variety of cancer cell lines. For example, some compounds have shown remarkable activity and selectivity toward specific cancer types, such as non-small cell lung cancer and melanoma, indicating their potential as lead compounds for anticancer drug development (J. Sławiński & Z. Brzozowski, 2006).
Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for the effectiveness of Type II photodynamic therapy mechanisms (M. Pişkin et al., 2020).
Environmental Analysis
Benzenesulfonamides and related compounds have also been studied in the context of environmental science, particularly in the analysis of soil and water contaminants. Techniques like microwave-assisted extraction have been developed for the simultaneous determination of emerging contaminants, including benzenesulfonamides, in soil samples, demonstrating the environmental applications of these compounds (Andrea Speltini et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S3/c1-13-22-17(11-26-13)14-2-4-16(5-3-14)29(24,25)21-10-18(23)20-7-6-19(28-20)15-8-9-27-12-15/h2-9,11-12,18,21,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLKOTAEAKVFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2739124.png)
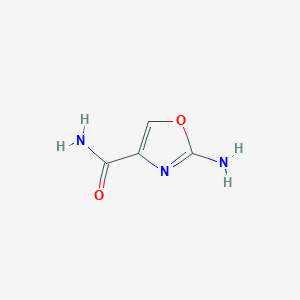


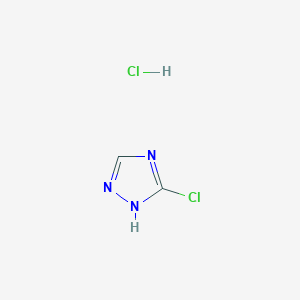
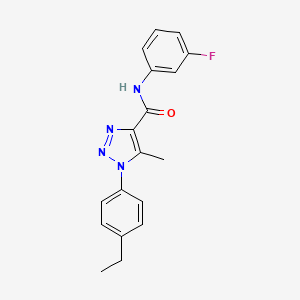
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2739134.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2739135.png)
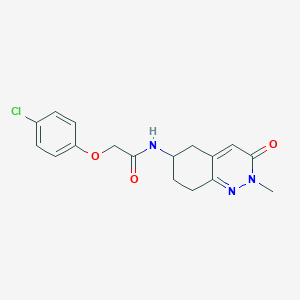
![1-allyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2739138.png)
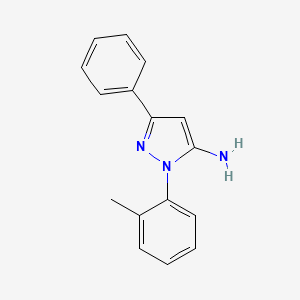
![1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2739140.png)
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2739144.png)
